N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Mode of Action
Similar compounds have been found to exhibit inhibitory activities against certain enzymes The compound might interact with its targets, leading to changes in their function
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context. More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity . The specific effects of this compound could vary depending on the cellular context and the specific targets of the compound.
Preparation Methods
The synthesis of N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route may include:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a methoxyphenyl group using suitable reagents.
Attachment of the Phenoxybenzenesulfonamide Moiety: This final step involves the reaction of the intermediate compound with phenoxybenzenesulfonamide under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazine core.
Emorfazone: An anti-inflammatory agent with a pyridazine structure.
Pyridaben: A herbicide with a pyridazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyphenyl and phenoxybenzenesulfonamide groups, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-31-20-9-7-19(8-10-20)24-15-16-25(28-27-24)32-18-17-26-34(29,30)23-13-11-22(12-14-23)33-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCAPNSNSTYNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.